molecular formula C5H10ClN5O B2794732 3-(1-Methyltetrazol-5-yl)azetidin-3-ol;hydrochloride CAS No. 2416236-69-4

3-(1-Methyltetrazol-5-yl)azetidin-3-ol;hydrochloride

Cat. No.: B2794732
CAS No.: 2416236-69-4
M. Wt: 191.62
InChI Key: LAMKMRSWYAAPIB-UHFFFAOYSA-N
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Description

3-(1-Methyltetrazol-5-yl)azetidin-3-ol hydrochloride is a heterocyclic compound featuring an azetidine ring substituted with a 1-methyltetrazol-5-yl group and a hydroxyl group at the 3-position, with a hydrochloride counterion. The azetidine core (a four-membered saturated ring) confers rigidity, while the tetrazole group enhances metabolic stability and acts as a bioisostere for carboxylic acids, improving pharmacokinetic properties . The hydrochloride salt improves aqueous solubility, critical for bioavailability. This compound is structurally analogous to intermediates used in pharmaceutical synthesis, such as baricitinib intermediates, where azetidine derivatives are key building blocks .

Properties

IUPAC Name

3-(1-methyltetrazol-5-yl)azetidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O.ClH/c1-10-4(7-8-9-10)5(11)2-6-3-5;/h6,11H,2-3H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLQPMQKTGXFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C2(CNC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyltetrazol-5-yl)azetidin-3-ol;hydrochloride typically involves the reaction of azetidin-3-ol with 1-methyltetrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent quality of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyltetrazol-5-yl)azetidin-3-ol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to yield different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Therapeutic Applications

1. Antibacterial Activity
The compound has been explored for its antibacterial properties, particularly against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that derivatives containing the azetidine moiety demonstrate enhanced antibacterial activity compared to traditional fluoroquinolone antibiotics. For instance, a derivative with the 3-(1-methyltetrazol-5-yl)thioazetidine moiety showed superior efficacy against Gram-positive bacteria .

2. Antifungal Properties
Research has indicated that compounds similar to 3-(1-Methyltetrazol-5-yl)azetidin-3-ol; hydrochloride exhibit antifungal activity. This is particularly relevant in the context of increasing fungal infections that are resistant to conventional treatments. The mechanism of action is believed to involve disruption of fungal cell wall synthesis .

3. Neurological Applications
There is emerging evidence suggesting that this compound may have neuroprotective effects. It has been implicated in the treatment of neurodegenerative diseases due to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Case Studies

Study Objective Findings
Study 1Evaluate antibacterial properties against MRSACompound showed significant inhibition of MRSA growth compared to standard antibiotics .
Study 2Assess neuroprotective effects in animal modelsDemonstrated reduced neuronal damage and improved cognitive function in treated groups .
Study 3Investigate antifungal efficacyExhibited potent antifungal activity against resistant strains, indicating potential for therapeutic use .

Mechanism of Action

The mechanism of action of 3-(1-Methyltetrazol-5-yl)azetidin-3-ol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 3-(1-methyltetrazol-5-yl)azetidin-3-ol hydrochloride with structurally related azetidine derivatives:

Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications Reference
3-(1-Methyltetrazol-5-yl)azetidin-3-ol hydrochloride Azetidine 1-Methyltetrazol-5-yl, -OH C₅H₁₀N₅O·HCl High solubility (HCl salt), metabolic stability
3-Hydroxyazetidine hydrochloride Azetidine -OH C₃H₇NO·HCl Baricitinib intermediate; m.p. 87–92°C
5-(3-Azetidinyl)-3-benzyl-1,2,4-oxadiazole hydrochloride Azetidine + oxadiazole Benzyl, oxadiazole C₁₂H₁₄N₄O·HCl Potential CNS activity; lipophilic
3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol hydrochloride Azetidine 3-(Trifluoromethyl)phenyl, -OH C₁₀H₁₁F₃NO·HCl Enhanced lipophilicity (CF₃ group)
3-(1-Methylpyrazol-5-yl)azetidin-3-ol dihydrochloride Azetidine 1-Methylpyrazol-5-yl, -OH C₇H₁₂N₃O·2HCl Dual heterocyclic substitution

Biological Activity

3-(1-Methyltetrazol-5-yl)azetidin-3-ol hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound 3-(1-Methyltetrazol-5-yl)azetidin-3-ol hydrochloride has a molecular formula of C4H8ClN5OC_4H_8ClN_5O and a molecular weight of approximately 163.59 g/mol. The presence of the azetidine ring and the tetrazole moiety are crucial for its biological activity.

Antibacterial Activity

Research indicates that compounds containing the azetidine structure exhibit significant antibacterial properties. Specifically, studies have shown that derivatives of azetidin-3-ol, including those with a methyltetrazole substituent, demonstrate enhanced activity against Gram-positive bacteria.

Table 1: Antibacterial Activity of 3-(1-Methyltetrazol-5-yl)azetidin-3-ol Hydrochloride

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL Activity Level
Methicillin-Susceptible Staphylococcus aureus (MSSA)16Moderate
Methicillin-Resistant Staphylococcus aureus (MRSA)32Moderate
Escherichia coli>128Low
Haemophilus influenzae8High

The data suggest that while the compound is effective against certain Gram-positive strains, its activity against Gram-negative bacteria is limited, likely due to permeability issues associated with the outer membrane of these organisms .

The mechanism by which 3-(1-Methyltetrazol-5-yl)azetidin-3-ol exerts its antibacterial effects involves interference with bacterial cell wall synthesis and function. The azetidine ring is believed to play a pivotal role in this mechanism, similar to other β-lactam antibiotics. Additionally, the tetrazole group may enhance binding affinity to bacterial targets, thereby increasing potency .

Case Studies and Research Findings

A study published in Chemical & Pharmaceutical Bulletin highlighted that compounds containing the methyltetrazole moiety showed superior antibacterial activity compared to their non-tetrazole counterparts. The research demonstrated that the incorporation of the tetrazole group into fluoroquinolone derivatives led to increased potency against both MSSA and MRSA strains .

Another investigation focused on the synthesis and evaluation of various azetidine derivatives found that those with substituted tetrazoles exhibited not only improved antibacterial properties but also reduced cytotoxicity towards mammalian cells, suggesting a favorable therapeutic index .

Q & A

Q. What are the established synthetic routes for preparing 3-(1-Methyltetrazol-5-yl)azetidin-3-ol hydrochloride?

  • Methodological Answer : The synthesis typically involves cyclization of azetidine precursors followed by functionalization. Key steps include:
  • Cyclization : Reacting 1-methyltetrazole-5-amine with epichlorohydrin under basic conditions to form the azetidine ring .
  • Hydrochlorination : Treating the free base with concentrated HCl in ethanol or methanol to form the hydrochloride salt, ensuring stoichiometric control to avoid excess acid .
  • Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) to achieve >95% purity .

Q. How is the purity and structural integrity of 3-(1-Methyltetrazol-5-yl)azetidin-3-ol hydrochloride validated?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks for the azetidine ring (δ 3.5–4.5 ppm for protons; δ 50–70 ppm for carbons) and tetrazole moiety (δ 8.0–9.0 ppm for protons) .
  • FT-IR : Stretches at 3200–3400 cm⁻¹ (O-H/N-H), 1600–1650 cm⁻¹ (C=N tetrazole), and 2500–2800 cm⁻¹ (HCl salt) .
  • Chromatography : HPLC (C18 column, 0.1% TFA in water/acetonitrile) with retention time consistency (±0.2 min) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
  • Spill Management : Neutralize acid residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can reaction yields for hydrochlorination be optimized without compromising purity?

  • Methodological Answer :
  • Solvent Selection : Ethanol or isopropanol enhances solubility of the free base, improving HCl incorporation .
  • Temperature Control : Maintain 0–5°C during acid addition to prevent side reactions (e.g., ring-opening) .
  • Stoichiometry : Use 1.05–1.1 equivalents of HCl to ensure complete salt formation while minimizing residual acid .
  • Table 1 : Yield Optimization Parameters
ParameterOptimal RangePurity Impact
HCl Equivalents1.05–1.1High
Reaction Temp (°C)0–5Moderate
SolventEthanolHigh

Q. How do structural modifications on the azetidine ring affect physicochemical properties?

  • Methodological Answer :
  • Substituent Effects :
  • Electron-Withdrawing Groups (e.g., Cl) : Increase ring strain, enhancing reactivity in nucleophilic substitutions .
  • Hydrophobic Groups (e.g., benzyl) : Improve lipid solubility but reduce aqueous stability .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict logP and pKa shifts, guiding solubility optimization .

Q. What strategies resolve contradictions in reported biological activities of azetidine derivatives?

  • Methodological Answer :
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds .
  • Purity Verification : Compare HPLC profiles of batches to rule out impurities as activity modifiers .
  • Meta-Analysis : Cross-reference IC₅₀ values across studies using tools like PubChem BioAssay to identify outliers .

Q. Which computational methods predict target interactions for this compound?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding with GABA receptors (RMSD ≤2.0 Å) .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes (≥50 ns trajectories) .
  • Pharmacophore Mapping : MOE or Phase to identify critical interaction motifs (e.g., tetrazole H-bonding) .

Data Contradiction Analysis

Q. Why do solubility values vary across studies for similar azetidine derivatives?

  • Methodological Answer :
  • pH Dependency : Solubility peaks at pH 4–5 for hydrochloride salts due to protonation equilibria .
  • Counterion Effects : Acetate vs. chloride salts show 2–3× differences in aqueous solubility .
  • Experimental Conditions : Stirring time (≥2 hr) and temperature (25°C vs. 37°C) significantly impact reported values .

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